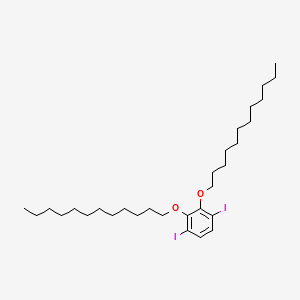
2,3-Bis(dodecyloxy)-1,4-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(dodecyloxy)-1,4-diiodobenzene is an organic compound characterized by the presence of two dodecyloxy groups and two iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene typically involves the iodination of a precursor compound, such as 2,3-bis(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate (KIO3) under acidic conditions. The reaction is usually performed in a solvent such as acetic acid at elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(dodecyloxy)-1,4-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Oxidation and Reduction: The dodecyloxy groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the dodecyloxy groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides or thiols can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
2,3-Bis(dodecyloxy)-1,4-diiodobenzene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene depends on the specific application. In coupling reactions, the iodine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. In biological systems, the compound’s effects would depend on its interaction with cellular components, potentially involving iodine-mediated oxidative stress or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(dodecyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
2,3-Bis(dodecyloxy)-1,4-dibromobenzene: Contains bromine atoms instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
2,3-Bis(dodecyloxy)-1,4-dichlorobenzene: Contains chlorine atoms, which are less reactive than iodine in substitution reactions.
Uniqueness
2,3-Bis(dodecyloxy)-1,4-diiodobenzene is unique due to the presence of iodine atoms, which confer higher reactivity in substitution and coupling reactions compared to its bromine or chlorine analogs. This makes it a valuable compound for synthesizing complex organic molecules and materials with specific properties.
Propiedades
Número CAS |
378233-26-2 |
|---|---|
Fórmula molecular |
C30H52I2O2 |
Peso molecular |
698.5 g/mol |
Nombre IUPAC |
2,3-didodecoxy-1,4-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-25-33-29-27(31)23-24-28(32)30(29)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3 |
Clave InChI |
UPJDLRFTGVUOTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=CC(=C1OCCCCCCCCCCCC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


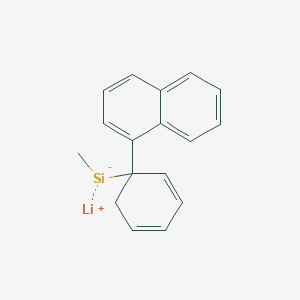

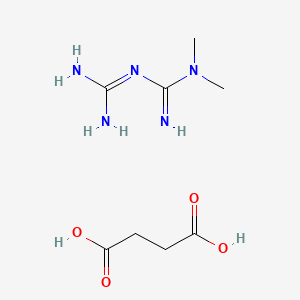
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
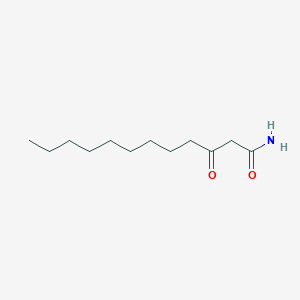
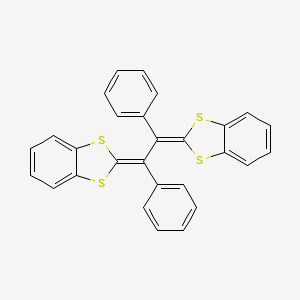
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
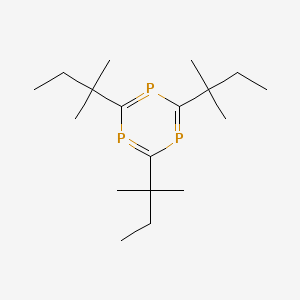

![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

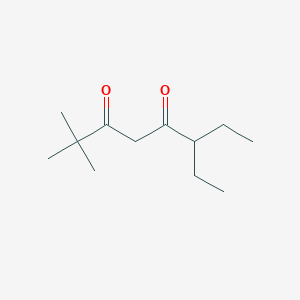
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
